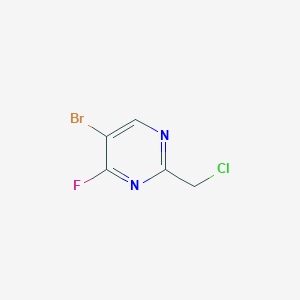

5-Bromo-2-chloromethyl-4-fluoro-pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental core structure in a vast array of biologically active molecules. scbt.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous pharmaceuticals. scbt.comsigmaaldrich.com The versatility of the pyrimidine ring allows for functionalization at various positions, making it a crucial building block in the development of new compounds with diverse applications in medicine, agriculture, and materials science. scbt.comnih.gov The intrinsic biological relevance of the pyrimidine motif has made it a privileged scaffold in drug discovery, with many FDA-approved drugs featuring this heterocyclic system. guidechem.com

Strategic Importance of Halogenated Pyrimidines as Chemical Building Blocks

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines are key precursors in a multitude of chemical transformations, most notably in cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The varying reactivity of different halogens at different positions on the pyrimidine ring allows for selective and sequential reactions. For instance, the carbon-halogen bond strength and reactivity differ significantly, with iodine being the most reactive and fluorine the least in typical cross-coupling scenarios. This differential reactivity is a powerful tool for synthetic chemists, allowing for a stepwise and controlled elaboration of the pyrimidine core.

Contextualization of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine within Advanced Pyrimidine Chemistry

This compound is a polysubstituted pyrimidine that embodies the strategic complexity and synthetic potential of halogenated heterocycles. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a high degree of synthetic versatility. By examining its constituent parts and comparing it to similar, well-documented compounds, we can infer its likely chemical behavior and potential applications.

The presence of three distinct reactive sites—a bromine atom at the 5-position, a chloromethyl group at the 2-position, and a fluorine atom at the 4-position—sets the stage for a variety of selective chemical transformations. The bromine at C5 is well-suited for palladium-catalyzed cross-coupling reactions. The chloromethyl group at C2 is a reactive electrophilic site, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The fluorine atom at C4, typically the most inert of the halogens in this context, can also participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under specific reaction conditions.

The interplay of these three functional groups makes this compound a potentially valuable intermediate in the synthesis of highly functionalized pyrimidine derivatives for applications in medicinal chemistry and materials science.

Interactive Data Tables

To provide a clearer understanding of the properties of halogenated pyrimidines, the following tables present data for structurally related compounds.

Table 1: Physicochemical Properties of Related Halogenated Pyrimidines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromo-2-chloropyrimidine (B32469) | 32779-36-5 | C4H2BrClN2 | 193.43 | 73-79 |

| 5-Bromo-2-fluoropyrimidine (B1268855) | 62802-38-4 | C4H2BrFN2 | 176.97 | Not Available |

| 5-Bromo-2-chloro-4-methylpyrimidine | 633328-95-7 | C5H4BrClN2 | 207.46 | Not Available |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine | 785777-92-6 | C5HBrClF3N2 | 261.43 | Not Available |

Data sourced from various chemical suppliers and databases. Note that data for this compound is not publicly available.

Detailed Research Findings on Analogous Compounds

Due to the limited direct research on this compound, this section will discuss research findings on analogous compounds to infer its potential reactivity and applications.

Synthesis of Halogenated Pyrimidines

The synthesis of polysubstituted pyrimidines often involves a stepwise introduction of functional groups. For example, a common route to a 5-bromo-2-chloropyrimidine involves the bromination of a 2-hydroxypyrimidine (B189755), followed by chlorination using an agent like phosphorus oxychloride. A patent for a one-step synthesis of 5-bromo-2-chloropyrimidine describes a method starting from 2-hydroxypyrimidine and hydrobromic acid, catalyzed by hydrogen peroxide, followed by reaction with a chlorinating agent. google.com Similarly, the synthesis of 5-bromo-2-fluoropyrimidine has been reported, highlighting methods for introducing fluorine into the pyrimidine ring, which can be a challenging synthetic step. google.com

The synthesis of the target compound, this compound, would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyrimidine ring and sequentially introducing the bromo, chloromethyl, and fluoro groups.

Reactivity and Applications of Analogous Compounds

The reactivity of halogenated pyrimidines is a key aspect of their utility. The bromine atom at the 5-position is a versatile handle for introducing aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions. For instance, 5-bromo-2-chloropyrimidine is used in cross-coupling reactions with various organometallic reagents to produce 2-chloro-5-substituted pyrimidines. chemicalbook.com

The chloromethyl group, as seen in related structures, is a potent electrophile. It can react with a wide range of nucleophiles, including amines, alcohols, and thiols, to append new side chains to the pyrimidine core. This reactivity is fundamental in building molecular complexity.

Given these characteristics, this compound is likely a valuable intermediate for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents where the pyrimidine scaffold is a common feature.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-4-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClFN2/c6-3-2-9-4(1-7)10-5(3)8/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSLRTUENDHWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)CCl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloromethyl 4 Fluoro Pyrimidine

Nucleophilic Substitution Reactivity

The electron-withdrawing character of the two ring nitrogen atoms makes the pyrimidine (B1678525) core susceptible to nucleophilic attack. This electronic property activates the attached halogen atoms and the chloromethyl group towards various nucleophilic substitution reactions. The selectivity of these reactions often depends on the nature of the nucleophile and the specific reaction conditions employed.

Reactivity of the Chloromethyl Moiety towards Various Nucleophiles

The 2-chloromethyl group acts as a reactive electrophilic site, akin to a benzylic halide. The chlorine atom is readily displaced by a wide array of nucleophiles through an S(_N)2 mechanism. This reactivity allows for the introduction of diverse functionalities at the C2-methyl position.

Common transformations involve reactions with:

Oxygen nucleophiles: Alcohols and phenols can displace the chloride to form ethers.

Nitrogen nucleophiles: Amines react to yield the corresponding aminomethyl derivatives.

Sulfur nucleophiles: Thiols are effective nucleophiles, leading to the formation of thioethers. rsc.org

The reaction of related trichloromethyl pyrimidines with sulfur nucleophiles like thiophenolate has been studied, highlighting the electrophilic nature of the carbon atom adjacent to the pyrimidine ring. rsc.org The general reactivity pattern of substituted pyrimidines with various nucleophiles has been a subject of extensive investigation.

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 2-(Aminomethyl)pyrimidine |

| Alcohol/Phenol | ROH/ArOH | 2-(Alkoxymethyl)pyrimidine |

| Thiol/Thiophenol | RSH/ArSH | 2-(Thiomethyl)pyrimidine |

Note: This table represents generalized reactivity. Specific substrates and conditions would be required for actual synthesis.

Nucleophilic Aromatic Substitution (S(_N)Ar) on the Fluorine Atom

The fluorine atom at the C4 position is highly activated for nucleophilic aromatic substitution (S(_N)Ar). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogens and the ability of fluorine to act as an excellent leaving group in S(_N)Ar reactions. youtube.com The attack of a nucleophile at C4 creates a stabilized anionic intermediate (Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atoms. stackexchange.comstackexchange.com

The C4 position is generally more reactive towards nucleophiles than the C2 position in many pyrimidine systems. stackexchange.comstackexchange.com This regioselectivity is attributed to the greater stabilization of the intermediate formed upon attack at C4. Reactions of similarly activated fluoropyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine, with nitrogen-centered nucleophiles have shown that substitution occurs preferentially at the C4 position. beilstein-journals.org This allows for the selective introduction of amine, alkoxy, and other nucleophilic groups at this site.

Selective Functionalization of Bromine via Nucleophilic Pathways

Direct nucleophilic substitution of the bromine atom at the C5 position is generally less facile compared to the S(_N)Ar at C4 or substitution at the chloromethyl group. The C5 position is less activated by the ring nitrogens for a standard S(_N)Ar mechanism. However, functionalization at this position is typically achieved through other means, most notably transition metal-catalyzed reactions. While direct displacement by common nucleophiles is not a primary pathway, certain strong nucleophiles under specific conditions might lead to substitution, though this is not the preferred method for functionalizing the C5-bromo position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for elaborating the pyrimidine core. mdpi.com Palladium-catalyzed reactions are particularly prominent in this context. nih.govrsc.org

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Position

The C5-Br bond readily participates in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several key cross-coupling reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used for creating biaryl structures or introducing alkyl or vinyl groups. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids using a Pd(PPh(_3))(_4) catalyst demonstrates the utility of this method for arylating pyrimidine scaffolds. mdpi.com Fluorinated biphenyl derivatives have also been synthesized using Suzuki reactions on bromo-fluoro aromatics. ugr.es

Sonogashira Coupling: This reaction involves the coupling of the bromopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org It is a highly efficient method for synthesizing arylalkynes. The Sonogashira coupling has been successfully applied to various bromopyrimidines to introduce alkynyl moieties, which can serve as versatile synthetic intermediates. nih.govsoton.ac.uknih.gov

Heck Reaction: The Heck reaction couples the bromopyrimidine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the pyrimidine ring at the C5 position. Efficient Heck reactions have been developed for a variety of aryl bromides, including heterocyclic systems, often under mild conditions. nih.govnih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Reactions at the C5-Bromine Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex, Cu(I) salt, Base |

| Heck | Alkene | C(sp²)-C(sp²) (vinyl) | Pd(0) or Pd(II) complex, Base |

Other Metal-Mediated Coupling Strategies for Pyrimidine Functionalization

While palladium is the most common metal catalyst, other transition metals can also be employed for the functionalization of halopyrimidines. Nickel catalysts, for example, can be a more cost-effective alternative to palladium for certain cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, can be used for forming C-N, C-O, and C-S bonds, providing pathways to amines, ethers, and thioethers at the C5 position. The choice of metal and ligand system can influence the scope and efficiency of the coupling reaction, allowing for a broad range of pyrimidine derivatives to be synthesized. nih.gov

Mechanistic Elucidation of Catalytic Transformations Involving 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine

The presence of multiple halogen atoms on the pyrimidine ring of this compound makes it a versatile substrate for catalytic cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are of particular importance. The mechanism of these transformations is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The regioselectivity of these reactions on polyhalogenated pyrimidines is a key consideration. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is generally the rate-determining step. The relative reactivity of the C-Br, C-Cl, and C-F bonds is a crucial factor. Typically, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, while the C-F bond is the least reactive. Therefore, in a Suzuki-Miyaura coupling reaction, it is expected that the C-Br bond at the C5 position would react preferentially.

The general mechanism for a Suzuki-Miyaura coupling at the C5 position is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The chloromethyl group at the C2 position also presents a potential site for catalytic activation, particularly for C-C bond formation. However, the C(sp³)-Cl bond in the chloromethyl group generally requires different catalytic systems or conditions for activation compared to the C(sp²)-Br bond on the aromatic ring.

Below is a hypothetical data table illustrating the expected outcomes of a palladium-catalyzed Suzuki-Miyaura coupling reaction with this compound, highlighting the preferential reaction at the C5-Br bond.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 2-chloromethyl-4-fluoro-5-phenyl-pyrimidine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH | 90 | 16 | 2-chloromethyl-4-fluoro-5-(4-methoxyphenyl)-pyrimidine | 88 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | THF | 80 | 10 | 2-chloromethyl-4-fluoro-5-(thiophen-3-yl)-pyrimidine | 91 |

Electrophilic and Radical Reactions on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes electrophilic substitution reactions on the pyrimidine ring generally difficult to achieve unless the ring is substituted with activating, electron-donating groups. In the case of this compound, the presence of three electron-withdrawing halogen substituents further deactivates the ring towards electrophilic attack. Any potential electrophilic substitution would be expected to occur at the least deactivated position, which is likely the C6 position. However, forcing conditions would be required, and yields are expected to be low.

Radical reactions, on the other hand, can proceed through different mechanisms that are not as dependent on the electron density of the aromatic ring. The chloromethyl group at the C2 position is a potential site for radical reactions. For instance, a radical initiator could promote the homolytic cleavage of the C-Cl bond, generating a pyrimidin-2-ylmethyl radical. This radical could then participate in various radical-mediated transformations, such as radical additions to alkenes or radical-radical coupling reactions.

Free-radical halogenation at the chloromethyl group is also a possibility, leading to the formation of a dichloromethyl or trichloromethyl group at the C2 position under UV irradiation or in the presence of a radical initiator.

The following table provides hypothetical examples of radical reactions involving this compound.

| Entry | Reaction Type | Reagent(s) | Initiator | Solvent | Conditions | Product |

| 1 | Radical Addition | Styrene | AIBN | Benzene | 80°C, 24h | 5-Bromo-4-fluoro-2-(2-phenylethyl)-pyrimidine |

| 2 | Radical Halogenation | N-Chlorosuccinimide | Benzoyl peroxide | CCl₄ | Reflux, 12h | 5-Bromo-2-(dichloromethyl)-4-fluoro-pyrimidine |

| 3 | Radical Coupling | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | - | Dichloromethane | Room Temp, 48h | 1-((5-Bromo-4-fluoropyrimidin-2-yl)methoxy)-2,2,6,6-tetramethylpiperidine |

Ring Transformations and Rearrangement Processes of Halogenated Pyrimidines

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions, particularly when activated by substituents or when subjected to attack by strong nucleophiles. For halogenated pyrimidines, these transformations can be complex and lead to the formation of other heterocyclic systems.

One possible pathway for ring transformation involves the initial nucleophilic attack at an electron-deficient carbon atom of the pyrimidine ring, followed by cleavage of a C-N bond. For this compound, a strong nucleophile could potentially attack the C4 or C6 positions. The subsequent ring-opening would generate a reactive intermediate that could then cyclize in a different manner to form a new heterocyclic ring.

For instance, treatment with a strong base could potentially lead to a ring contraction. While specific examples for this exact molecule are not documented, analogous transformations have been observed in other pyrimidine systems. For example, some pyrimidine derivatives have been shown to undergo ring contraction to form imidazole rings under specific metabolic conditions. nih.gov

Rearrangement processes could also be initiated by the formation of a highly reactive intermediate, such as an aryne, although the formation of a pyrimidyne from a dihalogenated pyrimidine is less common than benzyne formation from dihalobenzenes.

The table below outlines some plausible, albeit hypothetical, ring transformation reactions based on the known reactivity of related halogenated pyrimidines.

| Entry | Reagent | Conditions | Proposed Intermediate | Product |

| 1 | Sodium Amide in liquid Ammonia | -33°C | Ring-opened acyclic intermediate | Substituted Pyrazole |

| 2 | Hydrazine Hydrate | High Temperature | Open-chain hydrazone | Amino-pyrazole derivative |

| 3 | Potassium tert-butoxide | High Temperature in DMSO | Pyrimidyne intermediate | Isomeric substituted pyrimidine |

In-Depth Theoretical and Computational Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound this compound. Despite the significant interest in halogenated pyrimidines within medicinal chemistry and materials science, this particular derivative appears to be uncharacterized in terms of its quantum chemical properties and reaction dynamics through computational methods.

Halogenated pyrimidines, as a class, are subjects of extensive research due to their roles as building blocks in pharmaceuticals and agrochemicals. Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their molecular structure, electronic properties, and reactivity. These theoretical investigations provide valuable insights into the behavior of such molecules, guiding synthetic efforts and the development of new applications.

Generally, theoretical and computational chemistry studies on halogenated pyrimidines would involve:

Geometry Optimization: Using methods like DFT to determine the most stable three-dimensional structure of the molecule. This provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Computationally modeling reaction pathways, identifying transition states, and calculating activation energies to understand how the molecule transforms in chemical reactions.

While studies on related compounds, such as other brominated, chlorinated, or fluorinated pyrimidines, exist and demonstrate the application of these computational techniques, specific data for this compound is not present in the reviewed literature. The unique combination of bromo, chloromethyl, and fluoro substituents at the 5, 2, and 4 positions, respectively, would undoubtedly lead to a distinct electronic and steric profile, influencing its reactivity in ways that cannot be directly extrapolated from simpler analogues.

The absence of such dedicated research highlights a gap in the current body of scientific knowledge. Detailed computational characterization of this compound would be a valuable contribution to the field, providing a foundation for its potential use in various chemical and pharmaceutical applications. Until such studies are conducted and published, a comprehensive article on its theoretical and computational chemistry, as per the specified detailed outline, cannot be generated.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Chloromethyl 4 Fluoro Pyrimidine

Prediction of Spectroscopic Properties and Validation with Experimental Data (Theoretical Perspective)

The theoretical prediction of spectroscopic properties for 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine is a crucial step in its characterization, providing insights into its electronic structure and vibrational modes. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The validation of these theoretical predictions with experimental data is essential to confirm the accuracy of the computational models and to gain a deeper understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra for this compound involve the prediction of chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to allow for direct comparison with experimental data.

The predicted NMR data provides valuable information about the electronic environment of each nucleus. For instance, the electron-withdrawing effects of the halogen atoms (bromine, chlorine, and fluorine) and the pyrimidine (B1678525) ring's nitrogen atoms will significantly influence the chemical shifts. By comparing the computed spectrum with the experimentally obtained one, researchers can confirm the molecular structure and assign the observed peaks to specific atoms within the molecule. Discrepancies between the theoretical and experimental values can point to specific molecular interactions or conformational effects not fully captured by the computational model, prompting further refinement of the theoretical approach.

| Nucleus | Predicted Chemical Shift (ppm) - Representative |

| ¹H (of CH₂Cl) | Varies based on computational model |

| ¹³C (C2) | Varies based on computational model |

| ¹³C (C4) | Varies based on computational model |

| ¹³C (C5) | Varies based on computational model |

| ¹³C (C6) | Varies based on computational model |

| ¹³C (of CH₂Cl) | Varies based on computational model |

| ¹⁹F | Varies based on computational model |

Note: The actual values would be obtained from specific DFT calculations.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy of this compound involves the calculation of its vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes of the molecule. The resulting theoretical spectrum can be visualized as a plot of intensity versus wavenumber (cm⁻¹).

Each peak in the theoretical IR spectrum corresponds to a specific vibrational motion, such as the stretching or bending of bonds (e.g., C-H, C-F, C-Cl, C-Br, C=N). By comparing the calculated vibrational frequencies with the experimental IR spectrum, a detailed assignment of the experimental bands can be made. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. researchgate.net This comparative analysis helps to confirm the presence of specific functional groups and provides a deeper understanding of the molecule's vibrational dynamics.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Representative |

| C-F Stretch | Varies based on computational model |

| C-Cl Stretch | Varies based on computational model |

| C-Br Stretch | Varies based on computational model |

| Pyrimidine Ring Vibrations | Varies based on computational model |

| CH₂ Bending | Varies based on computational model |

Note: The actual values would be obtained from specific DFT calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of the UV-Vis spectrum for this compound is carried out using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light in the UV-Vis region. The calculations yield the excitation energies and oscillator strengths for the electronic transitions, which can be used to generate a theoretical absorption spectrum.

The predicted UV-Vis spectrum reveals the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These transitions are typically of the π → π* and n → π* type, characteristic of aromatic and heterocyclic compounds. The comparison of the theoretical spectrum with the experimental one, often recorded in different solvents, allows for the validation of the computational method and provides insights into the electronic structure of the molecule. rsc.orgresearchgate.net Solvent effects can be included in the theoretical calculations to better mimic the experimental conditions. mdpi.com

| Electronic Transition | Predicted λmax (nm) - Representative | Oscillator Strength |

| S₀ → S₁ | Varies based on TD-DFT calculation | Varies |

| S₀ → S₂ | Varies based on TD-DFT calculation | Varies |

| S₀ → S₃ | Varies based on TD-DFT calculation | Varies |

Note: The actual values would be obtained from specific TD-DFT calculations.

In Silico Design Principles for Novel Halogenated Pyrimidine Derivatives

The in silico design of novel halogenated pyrimidine derivatives based on the this compound scaffold is a rational approach to developing new compounds with tailored properties. This process leverages computational tools to predict the effects of structural modifications on the molecule's chemical, physical, and potentially biological characteristics. The principles of this design process are rooted in establishing structure-property relationships.

A primary step in the in silico design process is the creation of a virtual library of candidate molecules. This is achieved by systematically modifying the core structure of this compound. For instance, the halogen substituents could be varied (e.g., replacing bromine with iodine or adding more fluorine atoms), or the chloromethyl group could be replaced with other functional groups.

Once a virtual library is generated, computational methods are employed to screen and prioritize the most promising candidates. This screening is based on the prediction of key molecular descriptors and properties. For example, DFT calculations can be used to predict the electronic properties of the new derivatives, such as their dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). These properties are crucial in determining the reactivity and intermolecular interactions of the molecules.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the designed molecules with a desired activity or property. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict physical properties like solubility or chemical reactivity.

Molecular docking simulations are another powerful tool in the in silico design process, particularly when the goal is to design molecules that interact with a specific biological target. nih.govnih.gov By docking the designed pyrimidine derivatives into the active site of a protein, it is possible to predict their binding affinity and mode of interaction, which can guide the design of more potent and selective compounds.

Applications in Advanced Organic Synthesis and Materials Science Utilizing 5 Bromo 2 Chloromethyl 4 Fluoro Pyrimidine

Postulated Role as a Versatile Intermediate in Heterocyclic Compound Synthesis

Based on the reactivity of analogous compounds, 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine could theoretically serve as a valuable precursor in the synthesis of various heterocyclic systems.

The chlorine and bromine atoms on the pyrimidine (B1678525) ring are expected to be susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, leading to the formation of diverse substituted pyrimidine derivatives. The chloromethyl group at the 2-position offers an additional site for nucleophilic attack, further expanding the possibilities for derivatization.

The multiple reactive sites on the molecule could potentially be utilized in intramolecular cyclization reactions to construct fused polycyclic heterocyclic systems. By carefully selecting reagents and reaction conditions, it might be possible to build additional rings onto the pyrimidine core, leading to novel and complex molecular architectures.

Potential as a Building Block in the Development of Precursors for Active Pharmaceutical Ingredients (APIs)

Pyrimidine derivatives are a common feature in many active pharmaceutical ingredients. The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The strategic placement of halogen atoms allows for selective modifications, which is a crucial aspect in the design and synthesis of new drug candidates.

Envisioned Contribution to the Synthesis of Functional Organic Materials

The electron-deficient nature of the pyrimidine ring, enhanced by the presence of electronegative halogen atoms, suggests that this compound could be a useful building block for functional organic materials.

The pyrimidine core could act as an electron-accepting unit in the design of "push-pull" systems, where it is connected to an electron-donating group. Such molecules often exhibit interesting photophysical properties, making them relevant for applications in optics and electronics.

By incorporating this pyrimidine building block into larger conjugated systems, it might be possible to develop novel organic semiconductors. The tunability of the electronic properties through substitution at the various reactive sites could allow for the fine-tuning of the material's performance in optoelectronic devices.

Design, Synthesis, and Academic Research on Novel Derivatives and Analogues of 5 Bromo 2 Chloromethyl 4 Fluoro Pyrimidine

Strategies for Molecular Diversification at the Halogen and Chloromethyl Positions

A thorough search for documented strategies aimed at the molecular diversification of 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine yielded no specific examples. In principle, the reactivity of related halo- and chloromethyl-pyrimidines suggests that this compound would be amenable to a variety of chemical transformations.

The bromine atom at the 5-position would be expected to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, thereby enabling the synthesis of a diverse library of analogues.

The chloromethyl group at the 2-position represents a reactive electrophilic site, susceptible to nucleophilic substitution. Reactions with various nucleophiles, including amines, thiols, alcohols, and carbanions, would provide a straightforward route to a multitude of derivatives with diverse functional groups.

The fluorine atom at the 4-position is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). This would allow for its displacement by O-, N-, and S-based nucleophiles, further expanding the potential for molecular diversification.

However, it must be reiterated that while these synthetic strategies are well-established for other pyrimidine (B1678525) systems, no specific instances of their application to this compound have been found in the reviewed literature.

Bioisosteric Modifications and Their Impact on Chemical Properties and Reactivity

Bioisosteric replacement is a key strategy in drug design to modulate the physicochemical and biological properties of a lead compound. For this compound, several bioisosteric modifications could be envisioned. For instance, the bromine atom could be replaced with other halogens (Cl, I) or a cyano or trifluoromethyl group to alter steric and electronic properties. The chloromethyl group could be substituted with other functionalities such as a hydroxymethyl, aminomethyl, or trifluoromethyl group.

The impact of such modifications on the chemical properties and reactivity of the pyrimidine scaffold would be significant. For example, replacing the bromine with a more electron-withdrawing group would likely enhance the electrophilicity of the pyrimidine ring, potentially affecting the rates of nucleophilic substitution reactions. However, without experimental data on the parent compound, any discussion of the effects of bioisosteric modifications remains purely speculative.

Advanced Spectroscopic and Structural Characterization Methodologies for Halogenated Pyrimidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals. The chloromethyl group (–CH₂Cl) protons would appear as a singlet, typically in the range of δ 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the pyrimidine (B1678525) ring. The single proton on the pyrimidine ring (H-6) would also appear as a singlet, with its chemical shift influenced by the surrounding halogen substituents.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The chloromethyl carbon is expected around δ 40-50 ppm. The pyrimidine ring carbons will exhibit distinct signals, with their chemical shifts heavily influenced by the attached halogens. The carbon atom bonded to fluorine (C-4) will show a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org It provides crucial information about the fluorine environment. nih.gov For the title compound, a single resonance is expected. The chemical shift and coupling to the ring proton (H-6) and carbons can definitively confirm the fluorine's position on the pyrimidine ring. rsc.org Long-range couplings between ¹⁹F and ¹H nuclei are common and can be larger than typical ¹H-¹H coupling constants. wikipedia.orghuji.ac.il

Predicted NMR Data for this compound Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 8.5 - 8.8 | Doublet | ⁴JHF ≈ 2-4 Hz | H-6 |

| ¹H | 4.8 - 5.2 | Singlet | - | -CH₂Cl |

| ¹³C | 158 - 162 | Doublet | ¹JCF ≈ 230-260 Hz | C-4 |

| ¹³C | 155 - 159 | Doublet | ³JCF ≈ 5-10 Hz | C-2 |

| ¹³C | 145 - 150 | Doublet | ²JCF ≈ 15-25 Hz | C-6 |

| ¹³C | 110 - 115 | Doublet | ²JCF ≈ 20-30 Hz | C-5 |

| ¹³C | 40 - 50 | Singlet | - | -CH₂Cl |

| ¹⁹F | -70 to -90 | Singlet | - | C4-F |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₃BrClFN₂), the presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak. libretexts.orgchemguide.co.ukcsbsju.edu

The natural abundance of these isotopes (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) leads to a characteristic cluster of peaks for any fragment containing these halogens. libretexts.orgcsbsju.edu The molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the statistical probability of each isotopic combination. This pattern is a powerful diagnostic tool for identifying compounds containing both bromine and chlorine.

Theoretical Isotopic Distribution for the Molecular Ion [C₅H₃BrClFN₂]⁺

| Isotopic Composition | m/z (Monoisotopic) | Calculated Mass | Relative Abundance (%) |

| C₅H₃⁷⁹Br³⁵ClFN₂ | M | 235.9213 | 100.0 |

| C₅H₃⁸¹Br³⁵ClFN₂ | M+2 | 237.9192 | 97.9 |

| C₅H₃⁷⁹Br³⁷ClFN₂ | M+2 | 237.9183 | 32.6 |

| C₅H₃⁸¹Br³⁷ClFN₂ | M+4 | 239.9163 | 32.1 |

Note: The M+2 peak is a combination of contributions from both ⁸¹Br and ³⁷Cl isotopes.

Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion of this compound is expected to undergo fragmentation through several predictable pathways. sapub.orglibretexts.org The weakest bonds are typically the first to cleave.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond in the chloromethyl group is a likely initial fragmentation, leading to the loss of a ·Cl radical (mass 35 or 37).

Loss of a Bromine Radical: The C-Br bond on the pyrimidine ring can also cleave, resulting in the loss of a ·Br radical (mass 79 or 81).

Loss of the Chloromethyl Radical: The entire ·CH₂Cl radical (mass 49 or 51) can be lost from the C-2 position.

Ring Fragmentation: Following initial losses, the pyrimidine ring itself can undergo cleavage, often involving the expulsion of small, stable molecules like HCN, which is a common fragmentation pathway for nitrogen-containing heterocycles. sphinxsai.comacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying asymmetric vibrations. Key expected absorptions for this compound would include:

C-H stretching: Aromatic C-H stretching from the pyrimidine ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the -CH₂Cl group (around 2850-2960 cm⁻¹).

C=N and C=C stretching: Vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong, characteristic absorption band typically found in the 1000-1250 cm⁻¹ region.

C-Cl stretching: A strong band in the fingerprint region, usually between 600-800 cm⁻¹.

C-Br stretching: Found at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations. It would be particularly useful for observing:

Symmetric Ring Vibrations: The pyrimidine ring breathing mode, a symmetric vibration, often gives a strong signal in the Raman spectrum. nih.gov

C-C and C-N Ring Modes: These vibrations within the heterocyclic ring are also readily observed.

Halogen-Carbon Bonds: While also visible in IR, the C-Cl and C-Br stretches can provide complementary information in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR/Raman | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR/Raman | Medium |

| C=N, C=C Ring Stretches | 1400 - 1600 | FT-IR/Raman | Strong |

| CH₂ Bend (Scissoring) | ~1450 | FT-IR | Medium |

| C-F Stretch | 1000 - 1250 | FT-IR | Strong |

| Pyrimidine Ring Breathing | 980 - 1020 | Raman | Strong |

| C-Cl Stretch | 600 - 800 | FT-IR | Strong |

| C-Br Stretch | 500 - 650 | FT-IR | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's conformation and intermolecular interactions.

For this compound, X-ray analysis would be expected to confirm the planarity of the pyrimidine ring. nih.gov A key area of interest would be the conformation of the chloromethyl group at the C-2 position. The rotation around the C2-CH₂Cl bond would determine the spatial orientation of the chlorine atom relative to the pyrimidine ring. doi.orgnih.gov

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. Due to the presence of the aromatic ring and multiple halogen atoms, several types of intermolecular interactions are possible:

π-π Stacking: The planar pyrimidine rings could stack on top of one another.

Halogen Bonding: The electropositive region (σ-hole) on one halogen atom (e.g., bromine or chlorine) could interact favorably with an electronegative atom, such as a nitrogen atom of a neighboring pyrimidine ring.

Expected Crystallographic Data for this compound Note: Data are estimated based on typical values for similar heterocyclic structures.

| Parameter | Expected Value | Comments |

| Bond Lengths (Å) | ||

| C-F | 1.33 - 1.36 | Shorter due to fluorine's high electronegativity. |

| C-Cl | 1.76 - 1.80 | Typical for an aliphatic C-Cl bond. |

| C-Br | 1.88 - 1.92 | Typical for an aromatic C-Br bond. |

| C-N (ring) | 1.32 - 1.38 | Characteristic of aromatic heterocycles. |

| C-C (ring) | 1.37 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-N-C (ring) | 115 - 128 | Dependent on position in the six-membered ring. |

| N-C-N (ring) | 120 - 128 | |

| F-C4-C5 | ~118 | |

| Br-C5-C4 | ~120 | |

| Conformation | ||

| Pyrimidine Ring | (Near) Planar | As expected for an aromatic system. |

| C(ring)-C(subst)-Cl Torsion Angle | Variable | Determines the orientation of the chloromethyl group. |

Current Research Trajectories and Future Outlook in 5 Bromo 2 Chloromethyl 4 Fluoro Pyrimidine Chemistry

Emerging Trends in the Synthesis of Halogenated Pyrimidine (B1678525) Derivatives

The synthesis of halogenated pyrimidines is moving beyond traditional methods, embracing strategies that offer greater efficiency, control, and environmental compatibility. A significant trend is the development of one-pot and multicomponent reactions that construct complex molecular architectures in a single step, minimizing waste and simplifying procedures. researchgate.netnih.gov For instance, one-pot methodologies have been successfully developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction, showcasing the power of cascade cyclization and oxidative halogenation. nih.gov

Another key area of advancement is the direct C–H halogenation of pyrimidine cores. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route. Recent developments include the use of hypervalent iodine(III) reagents, which facilitate regioselective halogenation under mild, aqueous conditions at room temperature. rsc.org These methods are not only environmentally friendly but also provide access to diverse halogenated derivatives in good to excellent yields. rsc.org The use of N-halosuccinimides (NXS) remains a common strategy, though modern protocols aim to reduce the reliance on harsh solvents and high temperatures often required in the past. nih.gov

The following table summarizes some emerging trends in the synthesis of these valuable compounds.

| Synthetic Strategy | Description | Advantages | Representative Research |

| One-Pot/Multicomponent Reactions | Combination of multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced waste, simplified workup. researchgate.netrasayanjournal.co.in | Microwave-assisted synthesis of halogenated pyrazolo[1,5-a]pyrimidines. nih.gov |

| Direct C-H Halogenation | Introduction of a halogen atom directly onto a C-H bond of the pyrimidine ring. | High atom economy, avoids pre-functionalization steps. | Regioselective C3 halogenation using hypervalent iodine(III) reagents in water. rsc.org |

| Flow Chemistry | Performing reactions in a continuous-flow reactor instead of a batch process. | Enhanced safety, better process control, scalability. | Utilized for industrial production to ensure efficiency and consistent quality. evitachem.com |

| Microwave and Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reaction rates. | Shorter reaction times, often higher yields, energy efficiency. rasayanjournal.co.innih.goveurekaselect.com | Synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under catalyst-free ultrasound irradiation. eurekaselect.com |

These evolving synthetic strategies are crucial for efficiently producing building blocks like 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine, paving the way for their broader application in chemical research.

Development of Novel Catalytic Systems for Pyrimidine Functionalization

Catalysis is at the heart of modern organic synthesis, and the functionalization of pyrimidines is no exception. Researchers are actively developing novel catalytic systems to selectively modify the pyrimidine scaffold, enabling the introduction of a wide array of functional groups. Transition-metal catalysis remains a dominant theme, with palladium, copper, nickel, and iridium complexes being extensively used. acs.orgmdpi.comacs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are well-established for C-C bond formation on halogenated pyrimidines. rsc.orgresearchgate.net More recently, palladium catalysis has been applied to the direct C–H activation and functionalization of the pyrimidine ring, offering new avenues for derivatization. acs.org Iridium-catalyzed multicomponent synthesis has emerged as a powerful tool for constructing pyrimidine rings from simple precursors like alcohols and amidines, highlighting a sustainable approach that generates water and hydrogen as byproducts. acs.orgorganic-chemistry.orgnih.gov

Beyond precious metals, there is a growing interest in catalysts based on more abundant and less toxic metals like copper and nickel. mdpi.com Copper-catalyzed cycloaddition reactions, for instance, are effective for building the pyrimidine ring system from alkynes and nitrogen-containing molecules. mdpi.com Furthermore, the field of biocatalysis is gaining traction, with enzymes offering unparalleled selectivity under mild conditions, representing a green and powerful future direction for catalysis in the pharmaceutical industry. acsgcipr.org

| Catalyst Type | Reaction | Description | Significance |

| Palladium Complexes | C-H Activation/Arylation | Direct functionalization of C-H bonds on the pyrimidine ring with aryl groups. acs.org | Enables late-stage modification and diversification of complex molecules. acs.org |

| Iridium Pincer Complexes | Multicomponent Synthesis | Catalyzes the formation of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov | Sustainable route using biomass-derivable starting materials with high regioselectivity. acs.orgnih.gov |

| Copper Catalysts | Tandem Reactions/Cycloadditions | Facilitates the synthesis of sulfonamide pyrimidine derivatives via tandem reactions of various components. mdpi.com | Provides access to highly functionalized pyrimidines with broad substrate scope. mdpi.com |

| Nickel Complexes | Dehydrogenative Coupling | Enables pyrimidine synthesis via the coupling of alcohols and amidines through a dehydrogenation pathway. mdpi.com | Offers an alternative to precious metal catalysts for pyrimidine ring formation. mdpi.com |

| Biocatalysts (Enzymes) | Asymmetric Transformations | Utilizes enzymes for highly selective reactions, such as chiral couplings. acsgcipr.org | Represents a highly sustainable and efficient future for catalysis, avoiding rare metals. acsgcipr.org |

The development of these catalytic systems is critical for unlocking the full synthetic potential of this compound, allowing for precise modifications at its various reactive sites.

Synergistic Integration of Computational and Experimental Approaches in Pyrimidine Research

The integration of computational chemistry with experimental synthesis has become a powerful paradigm in modern chemical research. This synergy accelerates the discovery and development of novel pyrimidine derivatives by providing deep mechanistic insights, predicting molecular properties, and guiding experimental design. nih.govacs.org Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are routinely employed. nih.govacs.orgrsc.org

Computational studies have been instrumental in understanding the electronic structure and reactivity of halogenated pyrimidines. tandfonline.com For example, quantum chemical methods can calculate the vertical ionization energies of molecular orbitals, which can then be compared with experimental data from photoelectron spectroscopy to validate theoretical models. tandfonline.com In the context of reaction design, computational modeling helps to elucidate complex reaction mechanisms, as seen in the TFA-catalyzed synthesis of highly functionalized pyrimidines, where calculations supported a cascade of hetero-Diels–Alder reactions. mdpi.com

In drug discovery, in silico tools are indispensable. nih.gov Molecular docking simulations are used to predict the binding modes and affinities of pyrimidine-based inhibitors to target proteins, guiding the design of more potent and selective drug candidates. acs.orgrsc.org QSAR models establish mathematical relationships between the chemical structure of pyrimidine derivatives and their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov This predictive power significantly reduces the time and resources required for identifying promising lead molecules.

| Computational Method | Application in Pyrimidine Research | Example |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Calculating molecular properties. | Used to support the proposed mechanism in the synthesis of hybrid pyrimidines and analyze their electronic properties. acs.org |

| Molecular Docking | Predicting binding affinity and interactions of pyrimidine ligands with biological targets (e.g., proteins, enzymes). rsc.org | Investigating the interaction mode between novel pyrimidine derivatives and the FAK receptor for anticancer drug design. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of compounds based on their chemical structure. | A QSAR approach was employed to accurately estimate the acidity (pKa) of various pyrimidine compounds. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of pyrimidine-protein complexes over time to assess stability. | Used to confirm docking results and determine binding free energies for novel FAK inhibitors. rsc.org |

This powerful combination of computational and experimental work is accelerating the pace of innovation in pyrimidine chemistry, enabling the rational design of molecules with tailored properties.

Sustainable Chemical Processes for the Production and Transformation of Halogenated Pyrimidines

The principles of green chemistry are increasingly influencing the synthesis and modification of halogenated pyrimidines. nih.govbenthamdirect.com The focus is on developing processes that are not only efficient but also environmentally benign, reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in

A cornerstone of sustainable pyrimidine synthesis is the use of multicomponent reactions (MCRs). acs.org MCRs combine three or more reactants in a single operation to form a product that contains portions of all the starting materials, aligning with the principles of atom and step economy. rasayanjournal.co.in When coupled with green catalysts and alternative energy sources like microwave or ultrasound irradiation, these methods can dramatically shorten reaction times and improve yields. rasayanjournal.co.ineurekaselect.com

The choice of solvent is another critical aspect of sustainable chemistry. There is a significant push to move away from hazardous organic solvents towards greener alternatives. Water has been successfully used as a solvent for the halogenation of pyrazolo[1,5-a]pyrimidines, offering an environmentally friendly and practical protocol. rsc.org Solvent-free reactions, where the reactants are mixed without any solvent, represent an ideal scenario, often leading to cleaner reactions and simpler product purification. rasayanjournal.co.in The use of renewable starting materials, such as alcohols derived from indigestible biomass (lignocellulose), further enhances the sustainability of pyrimidine synthesis. acs.orgnih.gov

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |

| Use of Green Solvents | Employing water or conducting reactions under solvent-free conditions. rsc.orgrasayanjournal.co.in | Reduced environmental impact, improved safety, simplified purification. rsc.orgrasayanjournal.co.in |

| Alternative Energy Sources | Utilizing microwave and ultrasonic waves to drive reactions. nih.gov | Faster reaction rates, lower energy consumption, higher yields. rasayanjournal.co.in |

| Renewable Feedstocks | Synthesizing pyrimidines from alcohols derived from biomass. acs.orgnih.gov | Reduced reliance on fossil fuels, improved sustainability profile. acs.org |

| Catalysis | Developing reusable catalysts and biocatalysts. acsgcipr.orgnih.gov | Waste reduction, lower catalyst loading, high selectivity, mild reaction conditions. acsgcipr.orgnih.gov |

These sustainable practices are not only beneficial for the environment but also offer economic advantages, making the production of valuable chemicals like this compound more viable and responsible.

Prospective Applications of this compound in Interdisciplinary Chemical Sciences

The highly functionalized nature of this compound makes it a valuable building block with significant potential across various scientific disciplines. The distinct reactivity of its halogen substituents allows for selective and sequential chemical transformations, such as nucleophilic aromatic substitution of the fluorine atom and palladium-catalyzed cross-coupling reactions at the bromine position. ossila.com

In medicinal chemistry , this compound is a prime candidate for the synthesis of novel bioactive molecules. Pyrimidine derivatives are core structures in a vast number of pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. arabjchem.orgtandfonline.com The halogen atoms on the ring can serve as handles for introducing diverse substituents to perform structure-activity relationship (SAR) studies, optimizing a compound's therapeutic efficacy. tandfonline.com Halogenated pyrimidines themselves have also been investigated as radiosensitizers in cancer therapy. researchgate.net

In materials science , pyrimidine-based structures are explored for their electronic and optical properties. The electron-deficient nature of the pyrimidine ring makes it an excellent "electron-pulling" moiety in the design of push-pull molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics. ossila.com The ability to systematically modify the structure using this compound as a precursor allows for the fine-tuning of these properties.

In agrochemicals , fused heterocyclic systems containing the pyrimidine core are important components of various fungicides and insecticides. nih.gov The development of new, more effective, and environmentally safer crop protection agents is a continuous effort, and versatile building blocks are essential for synthesizing libraries of compounds for biological screening.

The interdisciplinary potential of this compound is rooted in its capacity to serve as a versatile intermediate, bridging synthetic chemistry with applied sciences to create next-generation materials and medicines.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-2-chloromethyl-4-fluoro-pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, bromination of 2-chloromethyl-4-fluoro-pyrimidine precursors using brominating agents like N-bromosuccinimide (NBS) in solvents such as CCl₄ under reflux (similar to protocols for related brominated pyrimidines) . Optimization requires controlling stoichiometry (e.g., molar ratios of bromine sources) and reaction time to avoid over-bromination. Temperature control (e.g., 273 K for exothermic steps) and purification via recrystallization (e.g., using acetonitrile) improve yield and purity, as demonstrated in analogous syntheses .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography is definitive for structural confirmation, as shown in studies of bromo-chloro-pyrimidine derivatives (e.g., bond lengths: Br–C ≈ 1.89 Å, Cl–C ≈ 1.72 Å; planar pyrimidine rings with RMS deviation <0.1 Å) .

- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituents: δ ~8.5 ppm for pyrimidine protons, δ ~4.5 ppm for chloromethyl (–CH₂Cl), and coupling constants for fluorine (e.g., ⁴J-F coupling).

- HPLC-MS verifies purity (>99%) and molecular weight (MW = 223.5 g/mol). Note: Suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Acute Toxicity : Classified as "Danger" (H301/H311/H331). Use PPE (gloves, goggles, fume hood) and avoid inhalation/skin contact .

- Waste Management : Halogenated waste must be segregated and processed by certified facilities to prevent environmental contamination (e.g., bromine/chlorine byproducts) .

- Storage : Store in sealed containers under dry, cool conditions (–20°C recommended for long-term stability) .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl (–CH₂Cl) group acts as a reactive site for nucleophilic attack (e.g., by amines or thiols). Its position at C2 directs substitution away from the electron-withdrawing bromine (C5) and fluorine (C4), favoring reactions at C2. Computational studies (DFT) can predict activation barriers, while kinetic monitoring (e.g., via LC-MS) quantifies reaction rates. Competing pathways (e.g., elimination vs. substitution) require optimization of base strength and solvent polarity .

Q. What strategies address contradictions in reported crystallographic data for brominated pyrimidines?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., hydrogen-bonding networks) may arise from crystallization conditions. Reproduce structures using identical solvents/temperatures as original studies. For example, N7–H···N3 hydrogen bonds in 5-bromo-2-chloro-pyrimidin-4-amine form 2D networks in the bc plane . Compare with Cambridge Structural Database entries (e.g., refcode XXXX) to validate deviations.

Q. How can supramolecular interactions impact the compound’s reactivity in solid-state reactions?

- Methodological Answer : Crystal packing (e.g., halogen bonding between Br and Cl, or π-π stacking) may stabilize transition states or hinder diffusion. Mechanochemical grinding with reagents (e.g., KF for fluorination) can bypass solubility limitations. Monitor via in-situ PXRD or Raman spectroscopy to track solid-state reaction progress .

Q. What alternative bromination methods avoid traditional reagents like NBS?

- Methodological Answer :

Q. How do steric and electronic effects of the fluoro substituent affect catalytic cross-coupling reactions?

- Methodological Answer : The C4-fluoro group increases electron deficiency, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the chloromethyl group may require bulky ligands (e.g., XPhos) to prevent catalyst deactivation. Compare turnover frequencies (TOF) with non-fluorinated analogs to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.